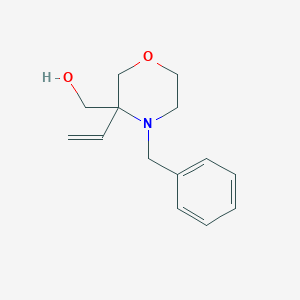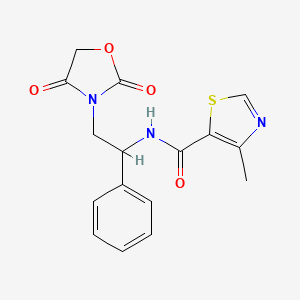
2-Amino-6-chloropyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloropyrimidine-4-carbonitrile is a chemical compound used in pharmaceutical testing . It is a potential substituent in the synthesis of anti-anxiety, anti-depressant, and anti-psychotic agents .
Synthesis Analysis
The synthesis of polysubstituted pyrimidines, which includes 2-Amino-6-chloropyrimidine-4-carbonitrile, has been reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Molecular Structure Analysis
The molecular formula of 2-Amino-6-chloropyrimidine-4-carbonitrile is C5H3ClN4, with a molecular weight of 154.56 g/mol .Chemical Reactions Analysis
The target pyrimidines, including 2-Amino-6-chloropyrimidine-4-carbonitrile, were assessed for their ability to suppress the in vitro PGE 2 generation from COX enzymes in C57BL6 mouse peritoneal cells .Aplicaciones Científicas De Investigación
- Significance : Negishi coupling reactions are essential for constructing carbon-carbon bonds, making this compound valuable in synthetic chemistry and drug discovery .
- Significance : Cyanation reactions enable the introduction of cyano groups, which can impact the biological activity of molecules. This application is relevant in medicinal chemistry and agrochemical research .
Negishi Coupling Reactions
Cyanation Reactions
Custom Synthesis and Impurity Profiling
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, a class of molecules to which this compound belongs, are known to display a wide range of biological and pharmaceutical activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
It’s known that pyrimidine derivatives can have various effects, including anti-inflammatory, analgesic, antioxidant, antiviral, anti-amoebic, and other activities .
Action Environment
It’s known that the compound is a white crystalline solid, almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This suggests that the compound’s action could be influenced by the solvent environment.
Safety and Hazards
The safety data sheet for 4-Amino-6-chloropyrimidine-5-carbonitrile indicates that it is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
While specific future directions for 2-Amino-6-chloropyrimidine-4-carbonitrile are not explicitly mentioned, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-amino-6-chloropyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBDTXIXMTLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)
![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
